6-Chloro-4-azaindole-2-carboxylic acid ethyl ester 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1260386-97-7
VCID: VC8224577
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester

CAS No.: 1260386-97-7

Cat. No.: VC8224577

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester - 1260386-97-7

Specification

CAS No. 1260386-97-7
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2H2,1H3
Standard InChI Key SKIVQYJOFLLWJR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester is systematically named ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, reflecting its bicyclic structure comprising a pyridine ring fused with a pyrrole moiety. Key identifiers include:

PropertyValueSource
CAS Number1260386-97-7
Molecular FormulaC10H9ClN2O2\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_2
Molecular Weight224.64 g/mol
IUPAC NameEthyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Exact Mass224.0355 g/mol

The compound’s structure features a chlorine atom at the 6-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrrole ring. This substitution pattern enhances its electronic properties, making it a candidate for drug discovery programs targeting ATP-binding sites in kinases .

Physicochemical Properties

Limited experimental data are available for this compound, but its properties can be inferred from structural analogs:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and heterocyclic moieties.

  • Melting Point: Estimated to range between 120–150°C based on similar azaindole derivatives.

  • LogP: Predicted logP value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Further characterization via NMR and mass spectrometry would clarify its spectral fingerprints, as evidenced by nuclear magnetic resonance (NMR) data provided for related compounds in patent literature .

Applications in Pharmaceutical Research

Azaindoles are privileged scaffolds in drug discovery, and this compound’s structure aligns with two key therapeutic areas:

Kinase Inhibition

The ethyl ester group enhances membrane permeability, making it a precursor for prodrugs targeting tyrosine kinases. For example, analogs like 4-methoxy-7-azaindole exhibit inhibitory activity against kinases involved in cancer progression .

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